3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde
Description
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a tetrahydropyran ring substituted with a fluorine atom
Properties
IUPAC Name |
3-(4-fluorooxan-4-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-12(4-6-15-7-5-12)11-3-1-2-10(8-11)9-14/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPKIGZRUTKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde typically involves the reaction of 4-fluoro-tetrahydro-2H-pyran with benzaldehyde under specific conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid.
Reduction: Formation of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(tetrahydro-2H-pyran-4-yl)benzaldehyde
- 3-(tetrahydro-2H-pyran-4-yl)benzaldehyde
- 4-fluoro-benzaldehyde
Uniqueness
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a tetrahydropyran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde, with the CAS number 1557697-10-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 208.23 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with a fluorinated tetrahydropyran ring, which may influence its biological interactions.
Anticancer Activity
The anticancer potential of similar aldehyde derivatives is well-documented. Studies have shown that certain benzaldehyde derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of oxidative stress and the activation of caspases . Future research should explore the specific effects of this compound on cancer cell lines.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The aldehyde group can serve as a reactive site for nucleophilic attack by cellular enzymes, potentially leading to enzyme inhibition.
- Cell Membrane Penetration : The fluorinated tetrahydropyran ring may enhance lipophilicity, facilitating membrane penetration and subsequent intracellular action.
Case Studies
Future Directions
Given the promising biological activities observed in related compounds, further research into this compound should focus on:
- In vitro and In vivo Studies : To determine the efficacy and safety profile.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
